Tmsx C-11

説明

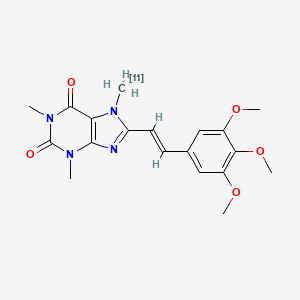

Structure

3D Structure

特性

分子式 |

C19H22N4O5 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |

InChI |

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1 |

InChIキー |

KIAYWZXEAJWSGJ-NWHGENIKSA-N |

異性体SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3] |

正規SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC |

同義語 |

(11C)KF18446 (11C)TMSX 7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine KF 18446 KF-18446 KF18446 |

製品の起源 |

United States |

Radiosynthesis of 11c Tmsx for Research Applications

Established Radiosynthetic Routes for [11C]TMSX

The radiosynthesis of [11C]TMSX primarily involves the N-alkylation of a desmethyl precursor with a carbon-11 (B1219553) labeled methylating agent. Two common methylating agents employed are [11C]methyl iodide and [11C]methyl triflate.

N-Alkylation via [11C]Methyl Iodide Mediated Approaches

One established method for the radiosynthesis of [11C]TMSX involves the methylation of the 7-desmethyl precursor, (E)-8-(3,4,5-trimethoxystyryl)-1,3-dimethylxanthine, with [11C]methyl iodide. nih.gov This approach typically involves trapping [11C]methyl iodide in a reaction vessel containing the desmethyl precursor and a base in an appropriate solvent. sakura.ne.jp The reaction mixture is then heated to facilitate the methylation. sakura.ne.jp Purification of the crude product is commonly achieved using high-performance liquid chromatography (HPLC). nih.govsakura.ne.jp This method has been reported to provide decay-corrected radiochemical yields in the range of 25-46% with radiochemical purity exceeding 99% and specific activity of 10-72 GBq/µmol within a synthesis time of 20-25 minutes. nih.gov

N-Alkylation via [11C]Methyl Triflate Mediated Approaches

[11C]Methyl triflate is recognized as a highly reactive alternative to [11C]methyl iodide for radiomethylation reactions. researchgate.netnih.gov Its use in the radiosynthesis of [11C]TMSX has demonstrated improved radiochemical yields compared to the methyl iodide method. nih.govnih.gov The synthesis typically involves the reaction of the desmethyl precursor with [11C]methyl triflate, often in the presence of a base like Cs2CO3. nih.govnih.gov This method has been reported to provide improved decay-corrected radiochemical yields of 55.3 ± 5.2% based on [11C]methyl triflate. nih.govnih.gov Automated synthesis systems are often utilized for the production of [11C]methyl triflate from [11C]methyl iodide, which is then used for the methylation of the precursor. gehealthcare.co.ukcpn.or.kr

Optimization of [11C]TMSX Radiosynthetic Parameters

Optimization of radiosynthetic parameters is essential to maximize radiochemical yield, purity, and specific activity while minimizing synthesis time. Factors such as reaction solvent, basicity, temperature, and reaction time play significant roles.

Reaction Solvents and Basicity Effects

The choice of solvent and the basicity of the reaction mixture significantly influence the efficiency of the N-alkylation reaction. Different solvents can affect the solubility of the precursor and reagents, as well as the reaction kinetics. The presence and strength of a base are critical for deprotonating the desmethyl precursor, making it a more effective nucleophile for the methylation reaction. Studies have investigated the effect of various solvents and bases on the radiosynthesis of [11C]TMSX and related compounds to identify optimal conditions. sakura.ne.jpgehealthcare.co.ukdntb.gov.ua For instance, N,N-dimethyl formamide (B127407) (DMF) has been used as a solvent in [11C]methyl iodide mediated synthesis with Cs2CO3 as the base. sakura.ne.jp

Temperature and Reaction Time Optimization for Radiochemical Yield

Temperature and reaction time are critical parameters that require careful optimization to achieve high radiochemical yields and minimize the formation of byproducts. Reaction kinetics are highly dependent on temperature, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also increase the rate of side reactions and degradation of the radiolabeled product or precursor. The reaction time needs to be optimized to allow sufficient time for the methylation to occur while accounting for the decay of carbon-11. Studies have explored varying temperature and reaction time to determine the optimal conditions for the radiosynthesis of [11C]TMSX. exaly.comjsnm.org For example, heating the reaction mixture at 120°C for 3 minutes has been reported in a [11C]methyl iodide mediated synthesis. sakura.ne.jp

| Radiosynthetic Method | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Decay-Corrected Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Ref. |

| N-Alkylation | [11C]Methyl Iodide | Cs2CO3 | DMF | 120 | 3 min | 25-46 | >99 | 10-72 | nih.govsakura.ne.jp |

| N-Alkylation | [11C]Methyl Triflate | Cs2CO3 | Not specified | Not specified | Not specified | 55.3 ± 5.2 (based on [11C]MeOTf) | Not specified | Not specified | nih.govnih.gov |

Note: Specific activity and radiochemical yield can vary depending on the starting activity of [11C]CO2 or methylating agent and specific synthesis parameters.

Strategies for Rapid Synthesis and Automation in Radiopharmaceutical Production

The short half-life of carbon-11 (20.4 minutes) necessitates rapid and efficient synthesis procedures for [11C]TMSX and other 11C-labeled radiopharmaceuticals. uc.ptnih.gov Automated synthesis systems are crucial for this purpose, enabling the rapid production of radiopharmaceuticals, reducing manual intervention, and minimizing radiation exposure to personnel. uc.ptnumberanalytics.comresearchgate.net

Automated synthesis modules can perform various steps, including the production of the carbon-11 labeled precursor (e.g., [11C]CH3I), the methylation reaction with the desmethyl precursor, and subsequent purification steps. sakura.ne.jpresearchgate.net These systems contribute to the robustness and reproducibility of the radiosynthesis process. uc.pt The use of automated systems allows for the production of multiple clinical doses in a single batch. researchgate.net

Rapid synthesis strategies often involve optimizing reaction conditions such as temperature, reaction time, and the choice of base and solvent to maximize yield and minimize synthesis time. sakura.ne.jpuc.pt The aim is to complete the synthesis, purification, and quality control within a timeframe that accounts for the decay of the radionuclide. uc.ptnih.gov

Purification and Quality Control Methodologies for Research-Grade [11C]TMSX

Following radiosynthesis, purification and quality control are essential to ensure that the research-grade [11C]TMSX is suitable for its intended applications, such as PET imaging. These processes aim to remove impurities, including unreacted precursor, side products, and chemical contaminants, and to confirm the radiochemical purity, chemical purity, and stability of the final product. nih.govgeneesmiddeleninformatiebank.nl

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of [11C]TMSX, particularly for determining its radiochemical purity. sakura.ne.jpnih.govneurosci.cn HPLC allows for the separation of the radiolabeled product from the starting material and other impurities based on their different affinities for the stationary phase and interactions with the mobile phase. d-nb.info

Typical HPLC systems for [11C]TMSX purification and analysis include a column (e.g., ODS or C18), a mobile phase consisting of a mixture of solvents (e.g., acetonitrile (B52724) and water), and detectors for both radioactivity and UV absorbance. sakura.ne.jpnih.govsnmjournals.org The radioactivity detector identifies the peak corresponding to the radiolabeled product, while the UV detector helps identify chemical species present.

Different HPLC columns and mobile phase compositions have been reported for the purification and analysis of [11C]TMSX. One study utilized a TSKgel super-ODS column with an acetonitrile/water (40/60, v/v) mobile phase at a flow rate of 1 ml/min for analysis. sakura.ne.jp Another method employed a YMC-Pack ODS-A column with an acetonitrile/water (50/50, v/v) mobile phase at a flow rate of 5 ml/min for purification. sakura.ne.jp

HPLC analysis is used to determine the radiochemical purity, which is the proportion of the total radioactivity that is in the desired chemical form. nih.gov High radiochemical purity, typically greater than 99%, is required for research applications to ensure that the observed radioactivity is attributable to [11C]TMSX. sakura.ne.jpnih.govnih.gov

Radiochemical Purity and Stability Assessment (e.g., Photoisomerization prevention)

Assessing the radiochemical purity and stability of [11C]TMSX is crucial due to the potential for degradation and isomerization, particularly photoisomerization of the styryl group. sakura.ne.jpnih.govresearchgate.net Photoisomerization can lead to the formation of the Z-isomer of [11C]TMSX, which may have different pharmacological properties and affect the accuracy of research studies. sakura.ne.jpresearchgate.net

To prevent photoisomerization, procedures involving [11C]TMSX are often carried out under dim light conditions. sakura.ne.jpnih.govresearchgate.net The stability of [11C]TMSX is assessed by analyzing its radiochemical purity over time under specific storage conditions. sakura.ne.jpd-nb.info

Studies have shown that the radiochemical purity of [11C]TMSX injection containing ascorbate (B8700270) in an amber glass vial remained high (>99%) for a certain period when kept under moderate visible light. sakura.ne.jpresearchgate.net However, in a colorless glass vial, the radiochemical purity decreased over time, with the appearance of the Z-isomer. sakura.ne.jp The addition of antioxidants like ascorbate can help maintain radiochemical purity. sakura.ne.jp

Regular HPLC analysis is performed to monitor the radiochemical purity and detect the presence of impurities or degradation products over time. sakura.ne.jpd-nb.info This ensures that the radiotracer remains suitable for use throughout the duration of a research study.

Here is a summary of typical radiochemical yield and purity data for [11C]TMSX:

| Parameter | Value | Time from EOI (min) | Reference |

| Radiochemical Yield | 2160 ± 330 MBq (range, 1700–2650 MBq) | 21–26 | sakura.ne.jp |

| Radiochemical Yield (decay-corrected) | 25-46% | 20-25 | nih.gov |

| Specific Activity | 71.2 ± 25.9 TBq/mmol (range, 38.4–110 TBq/mmol) | 21–26 | sakura.ne.jp |

| Specific Activity | 10-72 GBq/μmol | 20-25 | nih.gov |

| Radiochemical Purity | >99% | Not specified | sakura.ne.jpnih.govnih.gov |

Note: EOI refers to End of Irradiation.

Preclinical Evaluation of 11c Tmsx As an Adenosine A2areceptor Ligand

In Vitro Characterization of [11C]TMSX Binding

In vitro studies are crucial for understanding the fundamental interaction of a radioligand with its target receptor before in vivo applications. These studies assess the binding affinity, selectivity, and the nature of binding in controlled environments using cellular and tissue preparations.

Ligand Binding Assays in Cellular and Tissue Preparations

Ligand binding assays using [11C]TMSX have been conducted in various preparations, including cell lines expressing adenosine (B11128) receptors and tissue homogenates, particularly from brain regions known to have high A2AR density, such as the striatum. nus.edu.sgnih.govidrblab.netmrc.ac.ukuniversiteitleiden.nlresearchgate.net These assays help to characterize the binding sites and quantify the interaction between [11C]TMSX and A2ARs. Studies have shown specific binding of [11C]TMSX in striatal tissue, consistent with the high expression of A2ARs in this region. nus.edu.sgnih.govidrblab.netmrc.ac.ukuniversiteitleiden.nlresearchgate.net

Affinity and Selectivity Profiling for Adenosine A2A Receptors

A key aspect of preclinical evaluation is determining the affinity and selectivity of [11C]TMSX for A2ARs compared to other adenosine receptor subtypes (A1, A2B, A3) and other potential binding sites. Studies have reported the affinity (Ki) of TMSX for the A2A receptor. nus.edu.sgnih.govidrblab.netrug.nl High affinity for A2ARs is essential for achieving sufficient specific binding at low radioligand concentrations. Selectivity profiling involves evaluating the binding of [11C]TMSX to other receptors to ensure that the signal observed in vivo is predominantly due to A2AR binding. While [11C]TMSX demonstrates affinity for A2ARs, some studies have indicated potential for binding to other sites, which needs to be considered during in vivo data interpretation. nus.edu.sg

Here is a table summarizing representative in vitro binding data for TMSX:

| Target Receptor | Ki (nM) | Source |

| Adenosine A2A Receptor | 190.0 | nih.gov |

Evaluation of Nonspecific Binding Components

Assessment of nonspecific binding is critical for interpreting PET imaging data accurately. Nonspecific binding refers to the binding of the radioligand to sites other than the target receptor, including plasma proteins, tissue components, and lower-affinity binding sites. Studies have evaluated the nonspecific binding of [11C]TMSX. nih.gov High levels of nonspecific binding can reduce the signal-to-noise ratio and complicate the quantification of specific A2AR binding in vivo. Methods to evaluate nonspecific binding often involve performing binding assays in the presence of a high concentration of a non-radioactive ligand that saturates the specific binding sites, leaving only the nonspecific component. The free fraction of [11C]TMSX in plasma has also been determined in preclinical and clinical studies, providing insight into the portion of the radioligand available for tissue binding. researchgate.net

In Vivo Preclinical Pharmacological Studies (Non-Human Animal Models)

In vivo studies in animal models are essential to evaluate the pharmacokinetics and pharmacodynamics of [11C]TMSX in a living system, including its distribution, metabolism, and specific binding to A2ARs in target tissues.

Distribution and Kinetics in Animal Models (e.g., mice, rats, monkeys)

The distribution and kinetics of [11C]TMSX have been investigated in various animal species, including mice, rats, and monkeys, using PET imaging and ex vivo biodistribution studies. sakura.ne.jpnih.govnih.govidrblab.netnih.gov These studies provide information on the uptake, retention, and clearance of the radioligand in different organs and tissues over time. sakura.ne.jp [11C]TMSX has been shown to cross the blood-brain barrier, which is a prerequisite for a radioligand targeting brain receptors. frontiersin.org Studies in rodents and monkeys have demonstrated uptake in brain regions rich in A2ARs, such as the striatum (caudate and putamen). idrblab.netnih.govfrontiersin.orgopenmedscience.com The kinetics of [11C]TMSX binding in the brain can be analyzed using compartmental models to estimate parameters such as regional distribution volumes and binding potentials. researchgate.netsnmjournals.org

Here is a table illustrating the regional distribution of [11C]TMSX binding in the monkey brain:

| Brain Region | Relative Uptake/Binding Potential | Source |

| Putamen | Highest | snmjournals.orgresearchgate.net |

| Caudate | High | snmjournals.orgresearchgate.net |

| Cerebellum | Lowest | snmjournals.orgresearchgate.net |

Receptor Occupancy and Specificity Validation in Animal Brain and Peripheral Tissues

Validating the receptor occupancy and specificity of [11C]TMSX binding in vivo is crucial to confirm that the observed signal represents specific binding to A2ARs. This is often achieved through pharmacological challenge studies, where a known A2AR agonist or antagonist is administered to block the binding of the radioligand. Studies in animal models have demonstrated that the binding of [11C]TMSX in A2AR-rich brain regions, such as the striatum, is reduced by pretreatment with A2AR antagonists, indicating specific binding to the receptor. sakura.ne.jpnih.govnih.govfrontiersin.org For example, pretreatment with theophylline (B1681296), an adenosine receptor antagonist, has been shown to reduce the striatal uptake of [11C]TMSX in mice. sakura.ne.jpnih.gov

Receptor occupancy studies quantify the extent to which a competing ligand (e.g., a therapeutic drug candidate) occupies the A2ARs, which can be assessed by the reduction in [11C]TMSX binding. snmjournals.orgd-nb.info These studies are important for evaluating the pharmacodynamic effects of novel A2AR-targeted therapies.

Beyond the brain, [11C]TMSX has also shown specific binding in certain peripheral tissues, such as the myocardium and brown adipose tissue (BAT), which are known to express A2ARs. openmedscience.comnih.govinvivochem.com Studies in BAT have shown decreased [11C]TMSX binding during cold exposure, suggesting competition with increased endogenous adenosine release. openmedscience.comnih.gov

Preclinical Evaluation of [11C]TMSX Metabolism in Non-Human Systems

Studies in non-human systems, including mice, rats, and monkeys, have been conducted to evaluate the metabolic fate of [11C]TMSX. Radioactive metabolites of [11C]TMSX have been observed in tissues such as the heart muscle of mice, and are likely present in other tissues as well. turkupetcentre.net While the liver showed constant radioactivity levels for a period before decreasing, suggesting different kinetics in this organ, radioactivity levels in heart, muscle, kidney, and lung were found to decrease gradually after initial rapid uptake in mice and rats. turkupetcentre.net

The blood-to-plasma ratio of [11C]TMSX has been examined. In initial samples taken around 2.5 minutes after tracer administration, the average blood-to-plasma ratio was approximately 0.67 ± 0.03 in humans (n=14). turkupetcentre.net A slightly higher ratio observed at later time points suggests the presence of labeled metabolites in red blood cells. turkupetcentre.net The fraction of unchanged radioligand in plasma was found to be larger during theophylline infusion compared to baseline conditions. turkupetcentre.net

Application of [11C]TMSX in Animal Models of Neurological and Peripheral Diseases

[11C]TMSX PET has been applied in various animal models to investigate the role of A2ARs in neurological and peripheral diseases. In studies with mice, rats, and monkeys, [11C]TMSX has demonstrated potential for mapping A2ARs in the brain. nih.gov

In the context of Parkinson's disease (PD), A2AR antagonists have garnered attention as potential treatments. d-nb.info Preclinical studies using animal models of PD, such as MPTP-treated monkeys, have shown elevated levels of mRNA for A2ARs in the putamen following levodopa (B1675098) therapy. plos.org While autoradiography with another compound ([3H]SCH-58261) did not always show significant differences, [11C]TMSX PET studies in human PD patients (discussed here for their relevance to the tracer's behavior) have indicated increased binding in the putamen of patients with dyskinesia and an increase in drug-naïve patients after levodopa treatment, suggesting a role for A2ARs in the compensatory mechanisms for dopamine (B1211576) depletion. plos.orgresearchgate.net

Although the prompt specifically requests non-human systems for metabolism, some search results discuss [11C]TMSX in the context of brown adipose tissue (BAT) in humans. These studies provide insights into the tracer's behavior in a peripheral tissue rich in A2ARs and the methodologies used, which can be relevant for preclinical studies in animal models of BAT function. d-nb.infonih.gov [11C]TMSX PET has been used to quantify A2AR density in human BAT, showing a significantly lower distribution volume during cold exposure compared to baseline, coinciding with high noradrenaline concentrations. nih.gov This suggests that endogenous adenosine is released in BAT during cold exposure, affecting radioligand binding. d-nb.infonih.gov While this specific finding is in humans, the application of [11C]TMSX PET to study A2AR dynamics in BAT is relevant for potential preclinical investigations in animal models of obesity and metabolic disorders.

In multiple sclerosis (MS), A2ARs are implicated in neuroinflammation. mdpi.com Studies using [11C]TMSX PET in human MS patients (again, relevant for tracer behavior and methodology) have shown increased uptake in normal-appearing white matter, which was associated with higher disability scores and brain tissue loss. ucl.ac.uk This suggests that A2ARs might be linked to the activation of microglia and astrocytes in MS, highlighting a potential area for preclinical investigation in animal models of MS using [11C]TMSX. nih.gov

Methodological Advancements in Preclinical PET Imaging with [11C]TMSX

Quantitative analysis of PET data requires determining the radioligand's input function. The gold standard involves measuring the metabolite-corrected arterial plasma input function through arterial cannulation and blood sampling. utupub.fiutupub.fi However, this method is invasive and resource-intensive, particularly in preclinical settings. utupub.fiutupub.fi

Various kinetic modeling approaches have been employed for quantitative analysis of [11C]TMSX PET data in animal studies. Reversible models, such as graphical analysis (Logan plot), have been used to estimate distribution volume (VT) values in the brain and other tissues. turkupetcentre.net The Logan plot requires averaged time-activity curves (TACs) from regions of interest and a metabolite-corrected plasma curve as the input function. turkupetcentre.net The two-tissue compartment model (2-TCM) is another kinetic model that has been used. snmjournals.orgsnmjournals.org

To address the challenges of arterial sampling in preclinical and clinical studies, the feasibility of alternative input function methods, such as image-derived input functions (IDIFs), has been explored for [11C]TMSX PET. utupub.fiutupub.fi IDIF methods aim to extract the input function directly from the dynamic PET images, potentially from a large arterial pool like the left ventricular cavity or aorta. turkupetcentre.net While studies have shown a high correlation between IDIF and original arterial input function (OAIF) values, significant differences in the absolute levels have been observed, suggesting that the IDIF method used in some studies may not be sufficiently reliable to fully replace OAIF. utupub.fiutupub.fi However, a combination of image-derived and arterial input can be used for analysis in peripheral tissues if a sufficiently large artery is visible in the PET image. d-nb.info Population-based input functions have also been considered as a feasible alternative, even when scaled only by dose and body surface area. turkupetcentre.net

The table below summarizes some key findings related to [11C]TMSX binding in different tissues and conditions, as discussed in the preclinical and relevant clinical studies.

| Tissue/Region | Condition | [11C]TMSX Binding/Distribution Volume (Qualitative/Relative Change) | Notes | Source |

| Striatum (Putamen) (Human) | Parkinson's Disease with Dyskinesia | Increased | Compared to control subjects. | plos.org |

| Striatum (Putamen) (Human) | Drug-Naïve Parkinson's Disease | Lower on more affected side | Compared to less affected side. | plos.org |

| Striatum (Putamen) (Human) | After Antiparkinsonian Therapy | Increased | In drug-naïve patients. | plos.org |

| Brown Adipose Tissue (Human) | Cold Exposure | Significantly Lower Distribution Volume | Compared to baseline; coincided with high noradrenaline. | nih.gov |

| Normal-Appearing White Matter (Human) | Multiple Sclerosis | Increased Uptake | Associated with higher EDSS and brain tissue loss. | ucl.ac.uk |

| Myocardium (Human) | Endurance-trained subjects | Greater density | Compared to normal subjects (one study, another showed no effect). | turkupetcentre.net |

| Skeletal Muscle (Human) | Endurance-trained subjects | Greater density | Compared to normal subjects. | turkupetcentre.net |

Mechanistic Insights and Molecular Interactions of 11c Tmsx

Conformational Dynamics and Photoisomerization of [11C]TMSX

The structure of [11C]TMSX includes a styryl group, which is susceptible to photoisomerization. This process involves the light-induced conversion between E and Z isomers. Studies have shown that E-isomers of TMSX analogs with a styryl group can isomerize to form a stable equilibrium mixture of E- and Z-isomers when exposed to visible light. sakura.ne.jp The Z-isomer is generally less active than the E-isomer. sakura.ne.jp To prevent this isomerization and maintain the radiochemical purity of [11C]TMSX preparations, procedures are typically carried out under dim light, and the radioligand is stored in amber glass vials. sakura.ne.jp While the search results confirm the potential for photoisomerization in xanthine (B1682287) derivatives with styryl groups like TMSX, detailed studies specifically on the conformational dynamics of [11C]TMSX itself, beyond the E/Z isomerization, were not extensively detailed in the provided snippets. However, general principles of conformational dynamics in molecules and the influence of factors like energy transfer and coupling between molecular modes are relevant to understanding how such isomerization might occur. univ-evry.fr

In Vitro Studies on Receptor-Ligand Kinetics

In vitro studies are crucial for characterizing the binding properties of a radioligand to its target receptor, providing parameters such as affinity (Kd) and receptor density (Bmax). While the provided search results discuss in vivo binding potential (BP), which is related to Bmax/Kd, and mention in vitro binding affinities for related compounds or general concepts of in vitro kinetics, specific detailed in vitro kinetic data (like Kd, Bmax, kon, koff) for [11C]TMSX binding to A2A receptors were not explicitly provided in the snippets. turkupetcentre.netsnmjournals.org However, the principle of saturation binding experiments in vitro allows for the determination of these parameters by incubating increasing concentrations of a radioligand with tissue homogenates or cell membranes expressing the receptor and measuring the bound radioactivity. The total receptor density (Bmax) represents the maximum number of binding sites, and the equilibrium dissociation constant (Kd) reflects the affinity of the ligand for the receptor, with a lower Kd indicating higher affinity. turkupetcentre.netturkupetcentre.net The affinity is the inverse of Kd and equals the ratio of the association (kon) and dissociation (koff) rate constants. turkupetcentre.net

Influence of Endogenous Modulators on [11C]TMSX Binding in Preclinical Systems

Endogenous modulators, such as adenosine (B11128) and dopamine (B1211576), can significantly influence the binding of radioligands like [11C]TMSX to A2A receptors, particularly in preclinical systems. Adenosine is an endogenous ligand for A2ARs and competes with [11C]TMSX for binding sites. d-nb.infofrontiersin.org Increased local concentrations of endogenous adenosine, for example, during physiological states like cold exposure or exercise, can lead to decreased binding of [11C]TMSX as more endogenous adenosine occupies the receptors. d-nb.info This competitive binding is a key factor influencing the distribution volume (DV) or binding potential (BP) of [11C]TMSX observed in PET studies. d-nb.infofrontiersin.org

Advanced Analytical and Methodological Developments in 11c Tmsx Research

Refined Chromatographic Separations for Isomeric Purity

Chromatographic separation plays a crucial role in the production and analysis of [11C]TMSX, particularly for ensuring high radiochemical purity and separating isomers. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of [11C]TMSX after radiosynthesis. One described method utilizes a C18 column with a mobile phase composed of acetonitrile (B52724) and 0.01 mol/L phosphoric acid (41:59) to purify the reaction solution. wikipedia.org Another method specifies a TSKgel super-ODS column (a C18 type) with an acetonitrile/water (40/60, v/v) mobile phase and a flow rate of 1 ml/min, achieving radiochemical purity greater than 99%. wikipedia.org

The importance of preventing photoisomerization of [11C]TMSX and its analogs is highlighted, as the E-isomer is more active than the Z-isomer. wikipedia.org Chromatographic analysis, specifically HPLC, is used to analyze the radiochemical purity and assess the stability of [11C]TMSX preparations, with procedures carried out under dim light to prevent isomerization. wikipedia.org

In a broader context, chromatographic separation is essential for distinguishing isomers, which can be challenging when isomers have very similar properties, such as identical UV spectra. newdrugapprovals.orguni.lu Normal-phase chromatography can sometimes offer better separation of isomers compared to reversed-phase chromatography due to differing adsorptive interactions based on molecular shape. newdrugapprovals.org Techniques like Simulated Moving Bed (SMB) chromatography are also noted for their ability to separate difficult-to-separate isomers, offering advantages such as high purity and recovery rates. zhanggroup.org

Quantitative Analytical Techniques for Metabolite Analysis in Preclinical Samples

Quantitative analysis of [11C]TMSX and its metabolites in preclinical samples is vital for understanding its pharmacokinetics and distribution in vivo. Metabolite analysis of [11C]TMSX has been performed in preclinical studies using samples such as mice plasma and heart tissue. nih.gov This typically involves homogenizing the tissue or processing plasma, followed by analysis of the acid-soluble fraction using HPLC. nih.gov

The need for comprehensive metabolite analysis in preclinical evaluation of radioligands like [11C]TMSX is recognized. Studies on other compounds demonstrate the application of quantitative analytical techniques for profiling parent drugs and their metabolites in various biological matrices, including plasma, urine, and feces, often employing radiolabeled compounds for tracking and quantification. The stability of the intact tracer in blood circulation is an important factor assessed in these analyses. wikipedia.org Radioactive metabolites of [11C]TMSX have been detected, for instance, in mice heart muscle. Similar to the parent compound, preparations for plasma metabolite analysis of [11C]TMSX are conducted under dim light to mitigate photoisomerization.

Development of Automated Radiosynthesis Modules for [11C]TMSX

The short half-life of carbon-11 (B1219553) (20.4 minutes) necessitates rapid and efficient synthesis procedures, leading to the development of automated radiosynthesis modules for producing [11C]TMSX. The radiosynthesis of [11C]TMSX is commonly achieved through the methylation of a desmethyl precursor using [11C]methyl triflate or [11C]methyl iodide. wikipedia.orgwikipedia.org Automated synthesis systems are utilized for the preparation of the labeling agent, such as [11C]methyl iodide. wikipedia.org

Automated radiosynthesis modules are crucial for the routine production of PET radiopharmaceuticals, enabling on-site, on-demand synthesis and facilitating access to short-lived radioisotopes like 11C. These modules automate the multi-step synthesis, purification, and formulation processes. Examples of automated synthesis platforms mentioned in the context of other radiotracers include the Synthra MeIPlus module and the Trasis AllinOne synthesis unit.

The total synthesis time for [11C]TMSX has been reported to be relatively short, approximately 21-26 minutes from the end of irradiation. wikipedia.org Automated systems can significantly reduce the time required for production, isolation, and purification, which is critical given the decay rate of 11C. The use of [11C]methyl triflate has been explored as a highly reactive alternative to [11C]methyl iodide, leading to improved synthesis yields for [11C]TMSX and other radioligands.

Applications of Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry on non-radiolabeled analogs/precursors)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural characterization of non-radiolabeled precursors and analogs of [11C]TMSX. These techniques provide detailed information about the molecular structure, purity, and identity of the synthesized compounds before the radioactive labeling step.

NMR spectroscopy, including 1H NMR and 13C NMR, is routinely used to confirm the structure of organic molecules, including xanthine (B1682287) derivatives and styryl compounds relevant to the synthesis of TMSX. Analysis of chemical shifts and coupling patterns in NMR spectra allows for the identification of different functional groups and the connectivity of atoms within the molecule. While direct NMR of the low concentrations of the 11C-labeled compound is challenging, these techniques are fundamental for characterizing the non-radiolabeled desmethyl precursor ((E)-1,3-dimethyl-8-(3,4,5-trimethoxystyryl)xanthine) and the non-radiolabeled standard (TMSX, (E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine) used in the radiosynthesis and quality control processes. The synthesis of these non-radiolabeled compounds is a necessary step in the development of the radiolabeling procedure. wikipedia.org

Theoretical and Computational Studies on 11c Tmsx

Molecular Docking and Dynamics Simulations of [11C]TMSX with A2A Receptors

Molecular docking and dynamics simulations are valuable tools for investigating the interaction between [11C]TMSX and adenosine (B11128) A2A receptors (A2ARs) at the atomic level. These methods aim to predict the preferred binding orientation (docking pose) of the ligand within the receptor's binding site and to understand the dynamic nature of this interaction over time.

Studies utilizing these techniques can provide insights into the key residues involved in the binding process, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex, and the conformational changes that may occur in both the ligand and the receptor upon binding. For instance, molecular modeling and docking studies have been used in conjunction with experimental data to map the binding site of small molecules, including xanthines like TMSX, on the A2A receptor. researchgate.net This combined approach helps refine the three-dimensional picture of ligand binding and facilitates structure-based drug design. researchgate.net

Understanding these molecular interactions is essential for explaining the observed binding affinity and selectivity of [11C]TMSX for A2ARs and can inform the design of novel radioligands with improved properties.

In Silico Prediction of [11C]TMSX Binding Affinities and Selectivity

In silico methods, such as quantitative structure-activity relationship (QSAR) analysis and binding free energy calculations, are employed to predict the binding affinity and selectivity of [11C]TMSX and its derivatives for A2ARs compared to other adenosine receptor subtypes (A1, A2B, A3).

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of ligands and their biological activity (e.g., binding affinity). By analyzing the structural features of known A2AR ligands, including xanthine (B1682287) derivatives, QSAR models can predict the binding affinity of new compounds like [11C]TMSX. researchgate.net Variables contributing to successful QSAR models for A2AR antagonists have been reported to include partial charge, hydrophobic atoms, rotatable bonds, polar van der Waals surface area, potential energy, and conformation-dependent charge descriptors. researchgate.net

Predicting selectivity is equally important to ensure that [11C]TMSX primarily binds to A2ARs, minimizing off-target binding that could lead to inaccurate PET imaging results. In silico methods can assess the potential interactions of [11C]TMSX with other receptor subtypes and predict its relative affinity, aiding in the selection of radioligands with high specificity. QSAR models have also been constructed for A2AR selectivity to tracer ligands. researchgate.net High affinity and selectivity for the target receptor are crucial for increasing receptor occupancy and decreasing non-specific binding, thereby improving specific binding signals in imaging. nih.gov

Quantum Chemical Calculations on Electronic Structure and Reactivity of TMSX Derivatives

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, molecular properties, and reactivity of molecules like TMSX and its derivatives. These calculations can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), dipole moment, and reaction pathways.

For TMSX derivatives, quantum chemical calculations can help understand how structural modifications influence their electronic properties and, consequently, their interaction with the A2A receptor. For example, calculations can reveal the most favorable sites for radioactive labeling with 11C, ensuring that the labeling process does not adversely affect the binding affinity or selectivity of the resulting radiotracer. While specific quantum chemical calculations for [11C]TMSX were not extensively detailed in the search results, studies on other derivatives and related compounds highlight the utility of these methods in understanding electronic structure and reactivity. mdpi.comrsc.orgphyschemres.orgarxiv.orgresearchgate.net These calculations can also be used to predict the stability of the compound and its potential metabolic pathways, which is relevant for its in vivo behavior.

Predictive Modeling of Pharmacokinetic Parameters in Preclinical Species

Predictive modeling of pharmacokinetic (PK) parameters in preclinical species, such as mice, rats, and monkeys, is essential for evaluating the in vivo behavior of [11C]TMSX before human studies. Physiologically-based pharmacokinetic (PBPK) models and other compartmental models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the radiotracer.

Preclinical studies with [11C]TMSX in mice, rats, and monkeys have demonstrated its potential as a radioligand for mapping brain A2A receptors by PET. nih.gov Predictive modeling based on data from these studies can estimate key PK parameters such as blood-brain barrier permeability, tissue distribution volumes, metabolic clearance rates, and the time-course of radioactivity in different organs and tissues. nih.govfrontiersin.orgcatapult.org.uknih.gov This modeling helps to understand how the radiotracer is distributed in the body, its uptake and retention in target tissues (like the striatum, which is rich in A2ARs), and its clearance from non-target regions. nih.govnih.govplos.org

Data from preclinical PK studies, including tissue distribution in mice, have been used to estimate radiation absorbed doses in humans, which is a critical step in assessing the safety profile for clinical use. nih.gov Predictive PK modeling in preclinical species provides valuable information for optimizing the injected dose, imaging time windows, and kinetic modeling strategies for human PET studies with [11C]TMSX. catapult.org.uk

Interactive Data Table: Preclinical Pharmacokinetic Insights for [11C]TMSX

| Species | Key Finding | Relevant PK Parameter/Observation | Source |

| Mice | Potential radioligand for mapping brain A2A receptors by PET. | Tissue distribution used to estimate human radiation dose. | nih.gov |

| Mice | Striatal uptake reduced by theophylline (B1681296) pretreatment. | Suggests specific binding to A2ARs. | nih.gov |

| Mice | Specific binding observed in muscle and heart. | Blockade with A2A-selective CSC and theophylline. | researchgate.net |

| Rats | Potential radioligand for mapping brain A2A receptors by PET. | Evaluated in vivo studies. | nih.gov |

| Monkeys | Potential radioligand for mapping brain A2A receptors by PET. | Evaluated in vivo studies. | nih.gov |

| Mammals | [11C]TMSX binds more strongly in human thalamus than in other mammals. | Interspecies differences in binding. | nih.govrug.nl |

Challenges and Future Directions in 11c Tmsx Academic Research

Addressing the Short Half-Life of Carbon-11 (B1219553) in Radiopharmaceutical Production for Research

A significant logistical and technical hurdle in working with [11C]TMSX is the short physical half-life of Carbon-11, which is approximately 20.4 minutes. nih.govnih.govnih.gov This characteristic imposes considerable constraints on its production and application in a research setting.

The brief time window necessitates that the entire process—from production of the radionuclide in a cyclotron, through rapid chemical synthesis and purification of the radioligand, to its administration—be executed with high efficiency and speed. nih.govresearchgate.net Typically, the synthesis time for 11C-radiopharmaceuticals is between 30 to 40 minutes. nih.gov This rapid decay requires a highly coordinated effort between cyclotron operators, radiochemists, and imaging technicians. nih.gov

A primary consequence of the short half-life is the mandatory presence of an on-site cyclotron and radiochemistry facility, which represents a substantial infrastructure investment. nih.govresearchgate.net This requirement limits the use of [11C]TMSX primarily to well-equipped academic medical centers and makes multi-center research trials logistically complex. nih.govnih.gov Unlike radiopharmaceuticals labeled with Fluorine-18 (t½ ≈ 110 minutes), [11C]TMSX cannot be produced at a central radiopharmacy and distributed to surrounding imaging sites. nih.gov This logistical challenge is a major barrier to its widespread clinical adoption outside of academic healthcare. nih.gov Despite these challenges, the short half-life is also advantageous as it allows for multiple PET scans in the same subject on the same day, enabling subjects to serve as their own controls in research studies. nih.govnih.gov

Table 1: Logistical Implications of Carbon-11 Half-Life for [11C]TMSX Research

| Challenge | Implication | Mitigation Strategy |

|---|---|---|

| Rapid Decay | Limited time for synthesis, quality control, and transport. | Automated, rapid, and high-yield synthesis modules. researchgate.net |

| On-site Cyclotron | High infrastructure cost and specialized personnel required. nih.gov | Limited to major research institutions. |

| Complex Logistics | Requires tight coordination between production and imaging teams. nih.gov | Streamlined and standardized operational procedures. |

| Multi-Center Trials | Difficult to implement due to transport prohibition. nih.govnih.gov | Harmonization of on-site production protocols across sites. |

Development of Novel Radiolabeling Strategies for TMSX Derivatives

To address the limitations of [11C]TMSX, particularly its short half-life, and to broaden the toolkit for A2AR imaging, researchers are actively exploring novel radiolabeling strategies for TMSX and its derivatives.

Alternative Positions for 11C Incorporation: The standard synthesis of [11C]TMSX involves the methylation of a precursor at the N7-position of the xanthine (B1682287) core using [11C]methyl iodide or [11C]methyl triflate. nih.govon24.com While effective, this is not the only possible site for radiolabeling. Research into alternative labeling positions on the TMSX scaffold could yield radiotracers with different metabolic profiles or binding kinetics. For instance, labeling different methyl groups on the xanthine ring or even positions on the trimethoxystyryl moiety could be explored, although this would require the synthesis of new precursors.

Non-Methylation Strategies: A significant area of development is the use of other 11C synthons beyond methylating agents. [11C]Carbon dioxide ([11C]CO2) and [11C]hydrogen cyanide (H11CN) are versatile building blocks. frontiersin.orgitnonline.com For example, 11C-carbonylation reactions can be used to introduce a [11C]carbonyl group into molecules, a common feature in many biologically active compounds. frontiersin.org This could be applied to TMSX derivatives to create esters, amides, or ketones, potentially altering the compound's properties in favorable ways. Such strategies become particularly important when a target molecule lacks a suitable position for methylation. frontiersin.org

Development of 18F-labeled Analogs: The most direct strategy to overcome the half-life limitation of Carbon-11 is to develop an analog labeled with Fluorine-18 (18F), which has a half-life of approximately 110 minutes. itnonline.complos.org The translation of 11C-labeled compounds to their 18F-labeled counterparts is a key strategy in PET tracer development. nih.gov This often involves replacing a methyl group with a fluoroethyl group ([18F]FCH2CH2-). This longer half-life allows for centralized production and distribution, longer imaging times, and the study of slower biological processes. However, creating an 18F-labeled analog of TMSX is not trivial. The introduction of fluorine can significantly alter the molecule's size, lipophilicity, and metabolism, which may, in turn, affect its binding affinity, specificity, and pharmacokinetic profile. nih.gov Therefore, any new 18F-labeled A2AR antagonist based on the TMSX structure would require extensive preclinical evaluation to ensure it retains the favorable properties of the original tracer.

Advancements in Microdosing and Preclinical Imaging Techniques

Recent advancements in microdosing and preclinical imaging are poised to significantly impact [11C]TMSX research. The microdosing concept, which involves administering sub-therapeutic doses (≤100 μg) of a drug, aligns perfectly with PET imaging, where only minute amounts of a high-specific-activity radiotracer are used. plos.org

PET microdosing studies with compounds like [11C]TMSX allow for the early determination of a drug's pharmacokinetic profile in humans, including its distribution to target tissues like the brain. plos.orgnih.gov This approach can de-risk later-stage clinical trials by providing human-relevant data early in the development process. nih.gov It enables researchers to confirm target engagement and assess biodistribution, making it a powerful tool in the development of new CNS drugs. plos.orgnih.gov

In the preclinical realm, advances in small-animal PET scanners provide higher resolution and sensitivity, enabling more accurate quantification of [11C]TMSX binding in animal models of disease. nih.gov These techniques are crucial for:

Therapeutic Validation: Non-invasively monitoring the response to novel A2AR-targeted therapies over time in the same animal. nih.gov

Pharmacodynamic and Pharmacokinetic Assessment: Precisely evaluating how new unlabeled drugs interact with and occupy the A2A receptor by displacing [11C]TMSX.

Translational Research: Providing a crucial bridge between laboratory discoveries and clinical applications by using the same imaging biomarker ([11C]TMSX) in both animal models and human subjects. nih.gov

The integration of PET with other imaging modalities, such as magnetic resonance imaging (MRI), provides complementary anatomical and functional information, further enriching the data obtained from preclinical studies. nih.gov

Exploring New Preclinical Disease Models for A2A Receptor Research using [11C]TMSX

The application of [11C]TMSX PET imaging is expanding to a variety of new and refined preclinical disease models, particularly in the context of neurodegenerative and neuroinflammatory disorders where the A2A receptor plays a significant modulatory role. While initial preclinical work established its utility in rodents and non-human primates, current research aims to use [11C]TMSX to probe A2AR dynamics in more complex and translationally relevant models. on24.com

Neurodegenerative Diseases:

Parkinson's Disease (PD): [11C]TMSX has been used clinically to investigate A2AR changes in drug-naïve PD patients and those with dyskinesia, revealing alterations in receptor levels that correlate with disease state and treatment. nih.govnih.gov This provides a strong rationale for its use in advanced genetic or toxin-based animal models of PD to test novel therapeutics targeting the A2AR-D2R interaction.

Alzheimer's Disease (AD): Given the role of neuroinflammation in AD, where A2AR is implicated, [11C]TMSX is a valuable tool. Preclinical PET imaging in transgenic mouse models of AD, such as APP/PS1 mice, allows for the longitudinal study of A2AR expression in relation to amyloid plaque deposition and neuroinflammation. nih.govosti.gov

Huntington's Disease (HD): As neuroinflammation is also a hallmark of HD, PET imaging is being used to investigate this aspect of the disease in animal models like the zQ175 mouse. mdpi.comresearchgate.net While many studies use TSPO ligands, the role of A2AR as a modulator of inflammation makes [11C]TMSX a candidate for exploring glial activation and neuronal dysfunction in these models.

Neuroinflammatory Conditions:

Multiple Sclerosis (MS): [11C]TMSX PET has been used to demonstrate increased A2AR levels in the brains of patients with secondary progressive MS, suggesting its utility as a biomarker for neuroinflammation in this condition. nih.gov This supports its application in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), to evaluate the efficacy of anti-inflammatory drugs targeting the A2A receptor.

The use of [11C]TMSX in these models allows researchers to non-invasively track disease progression and assess the in-vivo efficacy of novel A2AR-targeted therapies. mdpi.com

Integration of Multi-Omics Data with [11C]TMSX Imaging Findings in Basic Science

A frontier in neuroscience research is the integration of in-vivo imaging data with large-scale molecular data, a field broadly known as "imaging transcriptomics" or "imaging proteomics." This approach seeks to link macroscopic observations from PET imaging with underlying molecular signatures at the gene and protein level.

By combining regional [11C]TMSX PET data with post-mortem or biopsy-derived multi-omics data from the same subjects or animal models, researchers can:

Correlate Receptor Density with Gene Expression: Investigate the relationship between A2AR density, as measured by [11C]TMSX binding, and the expression levels of the ADORA2A gene and other related genes in specific brain regions.

Uncover Molecular Pathways: Identify entire networks of genes and proteins whose expression patterns are associated with changes in [11C]TMSX binding in various disease states. For example, in Alzheimer's disease research, combining PET imaging with cerebrospinal fluid proteomics has revealed distinct protein signatures associated with amyloid and tau pathology. A similar approach with [11C]TMSX could uncover pathways related to A2AR-mediated neuroinflammation or neurodegeneration.

Identify Novel Biomarkers: This integrated analysis may reveal novel fluid or tissue biomarkers that are strongly correlated with the in-vivo PET signal, potentially leading to less invasive or more accessible diagnostic tools.

This convergence of imaging and omics data provides a powerful, multi-scale approach to understanding the complex role of the A2A receptor system in brain health and disease, moving beyond simple receptor mapping to a more holistic view of its function within complex biological networks.

Design and Synthesis of Next-Generation A2A Receptor Radioligands Based on [11C]TMSX Learnings

The collective experience with [11C]TMSX, including its strengths (high affinity, specificity) and weaknesses (short half-life, complex kinetics in some contexts), provides a critical foundation for the rational design of next-generation A2AR radioligands. nih.gov

Future design efforts are focused on several key objectives:

Improved Pharmacokinetics: Developing tracers with simpler kinetic profiles that may be more amenable to simplified quantification methods, reducing the need for invasive arterial blood sampling.

Enhanced Selectivity and Affinity: While [11C]TMSX is highly selective, the ongoing discovery of new receptor subtypes and interacting proteins motivates the search for ligands with even more refined binding profiles. nih.gov

Labeling with Longer-Lived Isotopes: As discussed previously, a major goal is the development of a true 18F-labeled analog of TMSX that retains its excellent in-vivo imaging properties. This would dramatically increase the accessibility and research utility of A2AR PET imaging.

Targeting Specific Receptor States: Designing radioligands that can differentiate between high- and low-affinity states of the A2A receptor or its conformation when interacting with other receptors (e.g., D2R heteromers).

Structure-activity relationship (SAR) studies, guided by computational modeling and crystal structures of the A2A receptor, are instrumental in this process. nih.gov By systematically modifying the TMSX scaffold—for instance, altering the substituents on the xanthine core or the styryl group—researchers can fine-tune the pharmacological properties to achieve these goals. The ultimate aim is to produce a suite of A2AR radioligands with diverse properties, allowing investigators to select the optimal tracer for a specific research question, whether it requires the rapid kinetics of a 11C-label or the logistical advantages of an 18F-label.

Q & A

Q. What strategies enhance data transparency and sharing in this compound research?

- Methodological Answer : Publish raw datasets in repositories like Figshare with metadata (e.g., injection times, ROI coordinates). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite existing studies to enable cross-validation. Provide detailed radiochemistry protocols in supplementary materials .

Comparative & Longitudinal Studies

Q. How can researchers design comparative studies between this compound and alternative proliferation tracers (e.g., [C-11]-thymidine)?

Q. What longitudinal analysis techniques are suitable for tracking tumor response using this compound?

Q. Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。